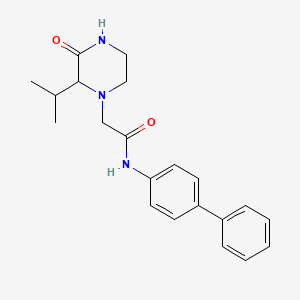![molecular formula C19H20F3N3O3 B7552507 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide](/img/structure/B7552507.png)
4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide, also known as GSK2330672, is a chemical compound that has been extensively studied for its potential use in treating various diseases. This compound belongs to the class of pyridine derivatives and has been shown to have a range of biological activities.
Wissenschaftliche Forschungsanwendungen
4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide has been extensively studied for its potential use in treating various diseases. It has been shown to have anticancer properties and has been tested in preclinical models for the treatment of breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide has been shown to have antiviral activity against hepatitis C virus.
Wirkmechanismus
The mechanism of action of 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide can prevent the expression of genes that are involved in the development and progression of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in preclinical models of inflammatory diseases. Additionally, 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide has been shown to have antiviral activity against hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide is that it has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases. Another advantage is that it has a relatively low toxicity profile. However, one limitation of 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide. One direction is to further investigate its mechanism of action and to identify the specific genes and pathways that are affected by its inhibition of BRD4. Another direction is to test its efficacy in clinical trials for the treatment of cancer and inflammatory diseases. Additionally, future studies could investigate the potential use of 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide in combination with other drugs for the treatment of these diseases.
Synthesemethoden
The synthesis of 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide involves several steps. The first step is the preparation of 2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-morpholinecarboxamide to give the intermediate product, which is further reacted with 4-(chloromethyl)benzoic acid to obtain the final product, 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide.
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)13-28-18-15(2-1-7-23-18)12-24-17(26)14-3-5-16(6-4-14)25-8-10-27-11-9-25/h1-7H,8-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHIYBRJWPTTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7552441.png)
![9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine](/img/structure/B7552458.png)
![1-[4-[4-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]benzoyl]piperazin-1-yl]-3-fluorophenyl]ethanone](/img/structure/B7552460.png)
![Bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide](/img/structure/B7552463.png)
![7,7-dimethyl-2,5-dioxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B7552471.png)
![N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide](/img/structure/B7552472.png)
![N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7552481.png)


![2-(difluoromethyl)-N-[3-(4-methylpiperidin-1-yl)propyl]quinazolin-4-amine](/img/structure/B7552515.png)
![4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7552523.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7552534.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7552539.png)
![(3-Anilinopyrrolidin-1-yl)-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanone](/img/structure/B7552542.png)